5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
5-Chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The synthesis of this compound has been reported . It can be synthesized from 5-Chloro-2-methoxybenzoic acid and 2-Phenylethylamine .Molecular Structure Analysis
The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . It has a molecular weight of 368.84 .Chemical Reactions Analysis
This compound has been reported as an intermediate in the synthesis of glyburide .Physical and Chemical Properties Analysis
The compound has a melting point of 209-214 °C . Its molecular formula is C16H17ClN2O4S and it has a molar refractivity of 125.9±0.4 cm^3 . The compound has a polar surface area of 122 Å^2 and a polarizability of 49.9±0.5 10^-24 cm^3 .Scientific Research Applications
Pharmacokinetic Evaluation
A study conducted by Zalavadia et al. (2016) developed and validated a bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this compound in mouse plasma and whole blood. This research is pivotal as it established a methodological foundation for further pharmacokinetic and pharmacodynamic studies of the compound, highlighting its measurable presence and stability in biological matrices (Zalavadia, 2016).
Biochemical Interaction and Mechanistic Insights
Faridbod et al. (2009) explored the fluorescence enhancement capabilities of Glibenclamide, a closely related compound, in the presence of Erbium (Er) ions, offering a novel approach to probe biochemical reactions. This study provides a methodological advancement in detecting and analyzing compounds with similar structural features in biological systems, indicating the broader applications of such compounds in biochemical research (Faridbod et al., 2009).
Synthetic Pathways and Derivatives
Research into the synthesis of derivatives and analogues provides insights into the chemical flexibility and potential modifications that can enhance the compound's biological activity or its detection. Studies focusing on the synthesis and functional evaluation of related compounds, such as those by Mensonides-Harsema et al. (2000), delve into the structural analogues and their pharmacological properties, contributing to a deeper understanding of the compound's chemical and biological significance (Mensonides-Harsema et al., 2000).
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels in pancreatic beta cells .
Mode of Action
The increase in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .
Biochemical Pathways
As an intermediate in the synthesis of glyburide, it may be involved in the regulation ofinsulin secretion in pancreatic beta cells . The downstream effects of this pathway include the regulation of glucose metabolism in the body .
Result of Action
Considering its role as an intermediate in the synthesis of glyburide, it might contribute to theregulation of insulin secretion and thus play a role in the control of blood glucose levels .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNLRFWBZJDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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